molecular formula C7H11N3O2 B1613391 5-Methyl-6-dimethylaminouracil CAS No. 70629-11-7

5-Methyl-6-dimethylaminouracil

Cat. No.: B1613391
CAS No.: 70629-11-7
M. Wt: 169.18 g/mol
InChI Key: KZWWIUKFNVOJRJ-UHFFFAOYSA-N
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Description

5-Methyl-6-dimethylaminouracil: is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a methyl group at the fifth position and a dimethylamino group at the sixth position of the uracil ring. It has the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-dimethylaminouracil typically involves the modification of uracil derivatives. One common method is the alkylation of 5-methyluracil with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-dimethylaminouracil can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-6-dimethylaminouracil involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking the structure of natural nucleobases. This can interfere with the normal function of these enzymes, leading to potential therapeutic effects . The exact pathways and molecular targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

    5-Fluorouracil: A well-known anticancer agent that also targets nucleic acid synthesis.

    6-Aminouracil: Another uracil derivative with potential biological activity.

    5-Bromouracil: Used in research as a mutagenic agent.

Uniqueness: 5-Methyl-6-dimethylaminouracil is unique due to the presence of both a methyl and a dimethylamino group, which confer distinct chemical and biological properties. This dual substitution can enhance the compound’s stability and reactivity compared to other uracil derivatives .

Properties

IUPAC Name

6-(dimethylamino)-5-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(10(2)3)8-7(12)9-6(4)11/h1-3H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWWIUKFNVOJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628600
Record name 6-(Dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70629-11-7
Record name 6-(Dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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